molecular formula C8H7Br2NO B12289835 Acetanilide, 2',6'-dibromo- CAS No. 33098-80-5

Acetanilide, 2',6'-dibromo-

Cat. No.: B12289835
CAS No.: 33098-80-5
M. Wt: 292.95 g/mol
InChI Key: PNLHXEUNINMJFM-UHFFFAOYSA-N
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Description

N-(2,6-dibromophenyl)acetamide: is an organic compound with the molecular formula C8H7Br2NO . It is a derivative of acetamide where the hydrogen atoms on the phenyl ring are substituted with bromine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,6-dibromophenyl)acetamide can be synthesized through several methods. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction . In this process, N-(2,6-dibromophenyl)acetamide is reacted with different arylboronic acids under moderate to good yields . The reaction conditions typically involve the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: Industrial production of N-(2,6-dibromophenyl)acetamide often involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dibromophenyl)acetamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

N-(2,6-dibromophenyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,6-dibromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(3,4-dibromophenyl)acetamide
  • N-(2,5-dibromophenyl)acetamide
  • N-(2,4-dibromophenyl)acetamide

Comparison: N-(2,6-dibromophenyl)acetamide is unique due to the specific positioning of the bromine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties compared to its analogs. For instance, the 2,6-dibromo substitution pattern may result in different steric and electronic effects, affecting how the compound interacts with other molecules .

Properties

CAS No.

33098-80-5

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

N-(2,6-dibromophenyl)acetamide

InChI

InChI=1S/C8H7Br2NO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)

InChI Key

PNLHXEUNINMJFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1Br)Br

Origin of Product

United States

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